molecular formula C13H18N2O3 B14930957 3-methyl-4-nitro-N-pentylbenzamide

3-methyl-4-nitro-N-pentylbenzamide

Katalognummer: B14930957
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: YNYNHXNCDQVRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a pentyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-pentylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the aromatic ring. The resulting 3-methyl-4-nitrobenzoic acid is then reacted with pentylamine under appropriate conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-nitro-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-pentylbenzamide.

    Oxidation: 3-methyl-4-nitroso-N-pentylbenzamide.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-nitro-N-pentylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methyl-4-nitro-N-pentylbenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitro-N-pentylbenzamide
  • 3-Methyl-4-nitrobenzoic acid
  • 4-Methyl-3-nitro-N-phenylbenzamide
  • N-Butyl-4-nitro-N-phenylbenzamide

Uniqueness

3-Methyl-4-nitro-N-pentylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pentyl group attached to the nitrogen atom differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

3-methyl-4-nitro-N-pentylbenzamide

InChI

InChI=1S/C13H18N2O3/c1-3-4-5-8-14-13(16)11-6-7-12(15(17)18)10(2)9-11/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)

InChI-Schlüssel

YNYNHXNCDQVRGK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.